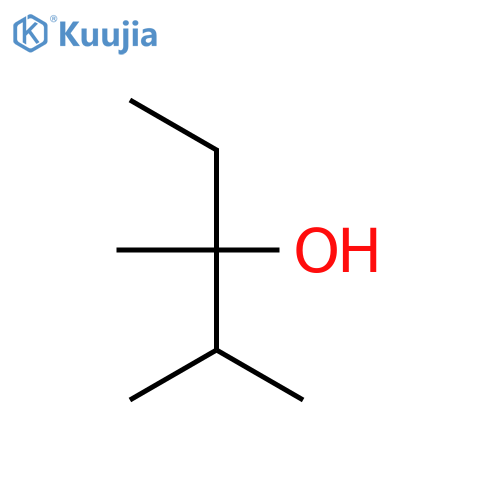Cas no 595-41-5 (3-Pentanol,2,3-dimethyl-)

3-Pentanol,2,3-dimethyl- structure
商品名:3-Pentanol,2,3-dimethyl-
3-Pentanol,2,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Pentanol,2,3-dimethyl-
- 2 3-DIMETHYL-3-PENTANOL
- 2,3-dimethylpentan-3-ol
- 2,3-dimethyl-pentan-3-ol
- 3,4-DIMETHYL-3-PENTANOL
- 3-Pentanol,2,3-dimethyl
- EINECS 209-866-6
- Methyl-aethyl-isopropyl-carbinol
- methyl-ethyl-isopropyl-carbinol
- 595-41-5
- AKOS009158516
- DTXSID70870656
- SCHEMBL22300
- (S)-2,3-dimethylpentan-3-ol
- 3-Pentanol, 2,3-dimethyl-
- FT-0609696
- NS00042767
- 2,3-DIMETHYL-3-PENTANOL
- 2,3-Dimethyl-3-pentanol, 99%
- DTXCID70818356
-
- MDL: MFCD00004477
- インチ: InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3
- InChIKey: RFZHJHSNHYIRNE-UHFFFAOYSA-N
- ほほえんだ: CCC(C)(C(C)C)O
計算された属性
- せいみつぶんしりょう: 116.12000
- どういたいしつりょう: 116.120115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 0.833 g/mL at 25 °C(lit.)
- ゆうかいてん: -30.45°C (estimate)
- ふってん: 140 °C(lit.)
- フラッシュポイント: 華氏温度:105.8°f
摂氏度:41°c - 屈折率: n20/D 1.428(lit.)
- PSA: 20.23000
- LogP: 1.80340
3-Pentanol,2,3-dimethyl- セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16; S26; S36/37/39
-
危険物標識:

- 危険レベル:3.2
- リスク用語:R10; R36/37/38
- 危険レベル:3.2
- 包装カテゴリ:III
- 包装グループ:III
- セキュリティ用語:3.2
- 包装等級:III
3-Pentanol,2,3-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-230844-10 g |
2,3-Dimethyl-3-pentanol, |
595-41-5 | 10g |
¥1,534.00 | 2023-07-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 118486-10G |
3-Pentanol,2,3-dimethyl- |
595-41-5 | 99% | 10G |
¥2126.33 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01711-10g |
3-Pentanol,2,3-dimethyl- |
595-41-5 | 99% | 10g |
¥3058.0 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230844-10g |
2,3-Dimethyl-3-pentanol, |
595-41-5 | 10g |
¥1534.00 | 2023-09-05 | ||
| Cooke Chemical | S929277-10g |
2,3-Dimethyl-3-pentanol |
595-41-5 | 99% | 10g |
RMB 1747.34 | 2025-02-20 |
3-Pentanol,2,3-dimethyl- 関連文献
-
Cun Li,Xuefei Leng,Li Han,Hongyuan Bai,Lincan Yang,Chao Li,Songbo Zhang,Pibo Liu,Hongwei Ma Polym. Chem. 2020 11 7696
-
Pibo Liu,Hongwei Ma,Wei Huang,Li Han,Xinyu Hao,Heyu Shen,Yu Bai,Yang Li Polym. Chem. 2017 8 1778
595-41-5 (3-Pentanol,2,3-dimethyl-) 関連製品
- 4166-46-5(2,3-Dimethyl-3-hexanol)
- 19549-71-4(2,3-Dimethyl-3-heptanol)
- 594-60-5(2,3-Dimethylbutan-2-ol)
- 3054-92-0(2,3,4-Trimethyl-3-pentanol)
- 19398-78-8(3,4-DIETHYL-3-HEXANOL)
- 600-36-2(2,4-dimethylpentan-3-ol)
- 19780-59-7(2-Heptanol,3-ethyl-2-methyl-)
- 597-49-9(3-Ethyl-3-pentanol)
- 19550-03-9(2,3-Dimethyl-2-hexanol)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
